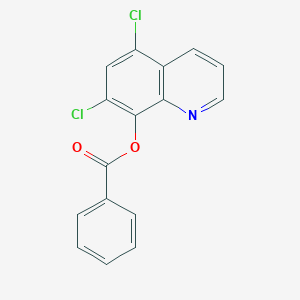
5,7-DICHLOROQUINOLIN-8-YL BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-DICHLOROQUINOLIN-8-YL BENZOATE is a synthetic organic compound that belongs to the quinoline family It is characterized by the presence of two chlorine atoms at the 5 and 7 positions, and a benzoyloxy group at the 8 position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DICHLOROQUINOLIN-8-YL BENZOATE typically involves the chlorination of 8-hydroxyquinoline followed by benzoylation. The process begins with the dissolution of 8-hydroxyquinoline in a suitable solvent such as acetic acid. Chlorine gas is then bubbled through the solution until the desired level of chlorination is achieved. The resulting 5,7-dichloro-8-hydroxyquinoline is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,7-DICHLOROQUINOLIN-8-YL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized quinoline derivatives .
Aplicaciones Científicas De Investigación
5,7-DICHLOROQUINOLIN-8-YL BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,7-DICHLOROQUINOLIN-8-YL BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar in structure but lacks the benzoyloxy group.
5,7-Diiodo-8-hydroxyquinoline: Contains iodine atoms instead of chlorine.
5-Chloro-8-hydroxyquinoline: Contains only one chlorine atom at the 5 position.
Uniqueness
5,7-DICHLOROQUINOLIN-8-YL BENZOATE is unique due to the presence of both chlorine atoms and the benzoyloxy group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
18193-10-7 |
|---|---|
Fórmula molecular |
C16H9Cl2NO2 |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
(5,7-dichloroquinolin-8-yl) benzoate |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)21-16(20)10-5-2-1-3-6-10/h1-9H |
Clave InChI |
ULENYZCLSHUPHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















